molecular formula C16H12ClN3O4S B2971737 N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide CAS No. 329269-15-0

N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide

Cat. No. B2971737
CAS RN: 329269-15-0
M. Wt: 377.8
InChI Key: RJGXMYNAKHGAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide” is a chemical compound with the molecular formula C16H12ClN3O4S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide” is determined by its molecular formula, C16H12ClN3O4S . The molecule includes a quinoxaline ring, which is a type of heterocyclic compound, and a benzenesulfonamide group. The presence of the chlorine atom and the dioxino group further adds to the complexity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. This compound has a molecular weight of 377.8. Other properties such as density, melting point, and boiling point can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives, including “N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide”, have been studied for their potential anti-cancer and anti-proliferative activities . These compounds have shown promising results in inhibiting the growth of cancer cells.

Anti-Microbial Activity

Quinoxaline derivatives have also been found to have anti-microbial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-Convulsant Activity

Research has indicated that quinoxaline derivatives may have anti-convulsant activities . This suggests that they could be used in the treatment of conditions like epilepsy.

Anti-Tuberculosis Activity

Quinoxaline derivatives have shown potential in the treatment of tuberculosis . They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes TB.

Anti-Malarial Activity

Quinoxaline derivatives have been studied for their anti-malarial activities . They have shown potential in inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria.

Anti-HIV Activity

Quinoxaline derivatives, including “N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide”, have been demonstrated to be HIV-1 integrase inhibitors . This suggests that they could be used in the treatment of HIV.

Safety and Hazards

The safety and hazards associated with this compound would be detailed in its Material Safety Data Sheet (MSDS). This document would provide information on handling, storage, and disposal, as well as first-aid measures and personal protective equipment recommendations .

properties

IUPAC Name

N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-15-16(20-25(21,22)10-4-2-1-3-5-10)19-12-9-14-13(8-11(12)18-15)23-6-7-24-14/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGXMYNAKHGAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)NS(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide

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